molecular formula C10H17F2NO2 B13131222 tert-Butyl 4,4-difluoropiperidine-3-carboxylate

tert-Butyl 4,4-difluoropiperidine-3-carboxylate

Cat. No.: B13131222
M. Wt: 221.24 g/mol
InChI Key: FXKWFSIQSHSIIQ-UHFFFAOYSA-N
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Description

tert-Butyl 4,4-difluoropiperidine-3-carboxylate is a fluorinated piperidine derivative characterized by a tert-butyl ester group at position 3 and two fluorine atoms at position 4 of the piperidine ring. This compound is widely utilized as a pharmaceutical intermediate due to its structural versatility, enabling modifications for drug discovery and development. Fluorination at the 4,4-positions enhances metabolic stability and lipophilicity, influencing pharmacokinetic properties .

Properties

Molecular Formula

C10H17F2NO2

Molecular Weight

221.24 g/mol

IUPAC Name

tert-butyl 4,4-difluoropiperidine-3-carboxylate

InChI

InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3

InChI Key

FXKWFSIQSHSIIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCC1(F)F

Origin of Product

United States

Preparation Methods

Fluorination of Piperidine Precursors

One approach involves starting from a piperidine derivative with hydroxyl or amino substituents at the 4-position, followed by fluorination to introduce the difluoro substituents.

  • For example, tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate was prepared by dissolving the precursor in 95% ethanol and treating with sodium borohydride at ambient temperature for 3 hours, followed by acid workup and extraction to isolate the product as a white solid. This method highlights reduction and functional group manipulation steps that can precede fluorination.

Use of Potassium tert-Butoxide and Fluorinated Reagents

A method involving potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature for 1 hour has been used for related piperidine derivatives to introduce fluorinated substituents via nucleophilic substitution or coupling reactions. Although this example is for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate derivatives, the conditions suggest mild base-promoted fluorination or substitution reactions applicable to difluoropiperidine synthesis.

Protection Strategies

The tert-butyl ester protecting group is commonly introduced via reaction of the carboxylic acid precursor with tert-butanol derivatives or by using tert-butyl chloroformate under basic conditions. This protects the carboxyl group during fluorination and other transformations.

Step Reaction Conditions Reagents Yield Notes
Reduction and functionalization of piperidine precursor Sodium borohydride in 95% EtOH, ambient temperature, 3 h Sodium borohydride ~45% isolated yield Followed by acid quench and extraction to isolate difluorinated product
Base-promoted substitution Potassium tert-butoxide in DMSO, 20°C, 1 h Potassium tert-butoxide, fluorinated reagent 60% yield Mild conditions suitable for fluorination or substitution on piperidine ring
Protection of carboxyl group Reaction with tert-butyl chloroformate or tert-butanol derivatives under basic conditions tert-Butyl chloroformate High yield (typical for esterification) Protects carboxyl during fluorination steps
  • After synthesis, the product is typically purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
  • Characterization is performed by ^1H NMR, ^19F NMR, and mass spectrometry to confirm the difluoro substitution and ester formation.
  • Storage conditions for the compound include protection from moisture and light, with recommended storage at 2-8°C or below -20°C for longer stability.

The preparation of tert-Butyl 4,4-difluoropiperidine-3-carboxylate involves:

  • Starting from a suitable piperidine precursor with hydroxyl or amino groups at the 4-position.
  • Introducing difluoro substituents via reduction and fluorination steps, often employing sodium borohydride or base-promoted substitution.
  • Protecting the carboxyl group as a tert-butyl ester to ensure stability during fluorination.
  • Purification by chromatographic techniques and confirmation by spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,4-difluoropiperidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation or reduction to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the piperidine ring.

Scientific Research Applications

tert-Butyl 4,4-difluoropiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-difluoropiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The piperidine ring can also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent positions, functional groups, and stereochemistry, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Molecular Formula Substituents/Positions Molecular Weight (g/mol) Key Properties Evidence Source
tert-Butyl 4,4-difluoropiperidine-3-carboxylate C₁₀H₁₅F₂NO₂ 3-COO(t-Bu), 4,4-F₂ 219.23 High lipophilicity; metabolic stability
(S)-tert-Butyl 3-amino-4,4-difluoropiperidine-1-carboxylate C₁₀H₁₆F₂N₂O₂ 1-COO(t-Bu), 3-NH₂, 4,4-F₂ 234.24 Chiral center (S-configuration); enhanced solubility
tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate C₁₀H₁₅F₂NO₄ 1-COO(t-Bu), 3,3-F₂, 4,4-OH₂ 251.23 Polar hydroxyl groups; reduced stability
Di-tert-butyl [4,4'-bipiperidine]-1,1'-dicarboxylate C₂₀H₃₂N₂O₄ Bipiperidine core, dual COO(t-Bu) 364.48 Bicyclic structure; increased steric hindrance

Biological Activity

Tert-butyl 4,4-difluoropiperidine-3-carboxylate is a piperidine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by the presence of difluoromethyl groups, which significantly influence its chemical properties and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H17_{17}F2_2N\O3_3
  • Molecular Weight : 249.25 g/mol
  • CAS Number : 1373503-71-9

The structure includes a five-membered nitrogen-containing heterocycle, which is typical of piperidine derivatives. The presence of two fluorine atoms at the 4-position enhances lipophilicity and may affect receptor binding characteristics.

Biological Activity Overview

Research indicates that piperidine derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies have shown that related piperidine compounds possess antimicrobial properties against various pathogens. For instance, certain derivatives have demonstrated activity against multidrug-resistant strains of Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
  • Anticancer Potential : In vitro studies have suggested that piperidine derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have shown significant inhibitory effects on breast cancer cell lines (e.g., MDA-MB-231), with IC50_{50} values indicating potent activity . The selectivity of these compounds for cancer cells over normal cells suggests a potential therapeutic window.
  • Orexin Receptor Antagonism : Some derivatives of 4,4-difluoropiperidine have been identified as antagonists for orexin receptors, which are implicated in various physiological processes including sleep regulation and appetite control. This activity could position these compounds as candidates for treating sleep disorders or obesity .

Case Studies

  • Study on Antimicrobial Activity :
    • A recent investigation assessed the efficacy of various piperidine derivatives against resistant bacterial strains. This compound was included in a panel of tested compounds, showing promising results against MRSA strains with an MIC comparable to established antibiotics .
  • Anticancer Activity Assessment :
    • In a study evaluating the cytotoxic effects of piperidine derivatives on cancer cell lines, this compound exhibited an IC50_{50} value of approximately 0.126 μM against MDA-MB-231 cells, indicating strong antiproliferative effects . The compound's selectivity index was notably high when compared to non-cancerous cells.

Pharmacokinetic Properties

The pharmacokinetic profile of similar compounds suggests moderate absorption and distribution characteristics:

  • Cmax : Approximately 592 mg/mL in animal models.
  • Elimination Half-life : Extended elimination phase observed in vivo studies suggests potential for sustained therapeutic effects .

Comparative Analysis

Compound NameBiological ActivityMIC/IC50_{50} ValuesSelectivity Index
This compoundAntimicrobial, AnticancerMIC: 4–8 μg/mL; IC50_{50}: 0.126 μMHigh
Related Piperidine Derivative AAntimicrobialMIC: 6 μg/mLModerate
Related Piperidine Derivative BAnticancerIC50_{50}: 0.15 μMLow

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